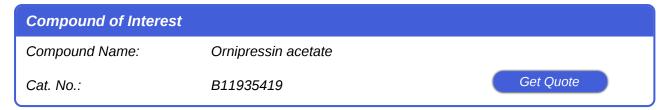


Ornipressin Acetate: Application Notes and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analogue of vasopressin with an ornithine substitution at position 8, is a potent vasoconstrictor primarily acting through the vasopressin V1a receptor.[1][2][3] Its high selectivity and potent biological activity make it a valuable tool in various research applications, from cardiovascular studies to investigations into receptor signaling.[4][5] This document provides detailed application notes and protocols for the proper storage, handling, and stability assessment of **ornipressin acetate** in a laboratory setting to ensure reliable and reproducible experimental outcomes.

Ornipressin Acetate: Properties and Storage

Ornipressin acetate is typically supplied as a white to off-white crystalline solid or powder with a purity of ≥98% as determined by HPLC.[1][3]

Table 1: Physical and Chemical Properties of Ornipressin Acetate



Property	Value
Synonyms	8-L-ornithine-vasopressin, Orn ⁸ -vasopressin, POR-8
Molecular Formula	C45H63N13O12S2 · XC2H4O2
Molecular Weight	1042.2 g/mol (free base)
Appearance	Crystalline solid, white to off-white powder
Purity	≥98% (HPLC)
Solubility (approx.)	DMSO: 10 mg/mL, PBS (pH 7.2): 20 mg/mL

Storage Conditions

The stability of **ornipressin acetate** is highly dependent on the storage conditions.

Table 2: Recommended Storage Conditions for Ornipressin Acetate



Form	Storage Temperature	Recommended Duration	Notes
Solid	-20°C	≥ 4 years	Keep in a tightly sealed container, protected from moisture.
Stock Solution (DMSO)	-20°C	Up to 1 month	Purge with an inert gas before sealing. Avoid repeated freeze-thaw cycles.
Stock Solution (DMSO)	-80°C	Up to 6 months	Purge with an inert gas before sealing. Avoid repeated freeze-thaw cycles.
Aqueous Solution	2-8°C	≤ 24 hours	Prepare fresh before use. Not recommended for storage.

Mechanism of Action: V1a Receptor Signaling Pathway

Ornipressin exerts its vasoconstrictive effects by activating the V1a receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.





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Figure 1. Ornipressin Acetate Signaling Pathway via V1a Receptor.

Experimental Protocols Protocol 1: Preparation of Ornipressin Acetate Stock and Working Solutions

Materials:

- Ornipressin Acetate (solid)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.2, sterile
- Inert gas (e.g., argon or nitrogen)
- Sterile, conical tubes and pipette tips

Procedure for 10 mM DMSO Stock Solution:

- Equilibrate the vial of solid **ornipressin acetate** to room temperature before opening.
- Weigh the desired amount of ornipressin acetate in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (based on the free base molecular weight of 1042.2 g/mol).
- Gently vortex to dissolve the solid completely.
- Purge the headspace of the tube with an inert gas for 10-15 seconds.
- Seal the tube tightly.
- Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
- Store aliquots at -20°C or -80°C as per the recommendations in Table 2.



Procedure for Aqueous Working Solutions:

- Thaw a single aliquot of the DMSO stock solution.
- Dilute the stock solution to the final desired concentration using sterile PBS (pH 7.2) or other appropriate aqueous buffer.
- Ensure the final concentration of DMSO is minimal, as it can have physiological effects.[1]
- Prepare this working solution fresh on the day of the experiment. Do not store aqueous solutions for more than 24 hours.[1]

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of **ornipressin acetate** and to develop stability-indicating analytical methods.[6][7]

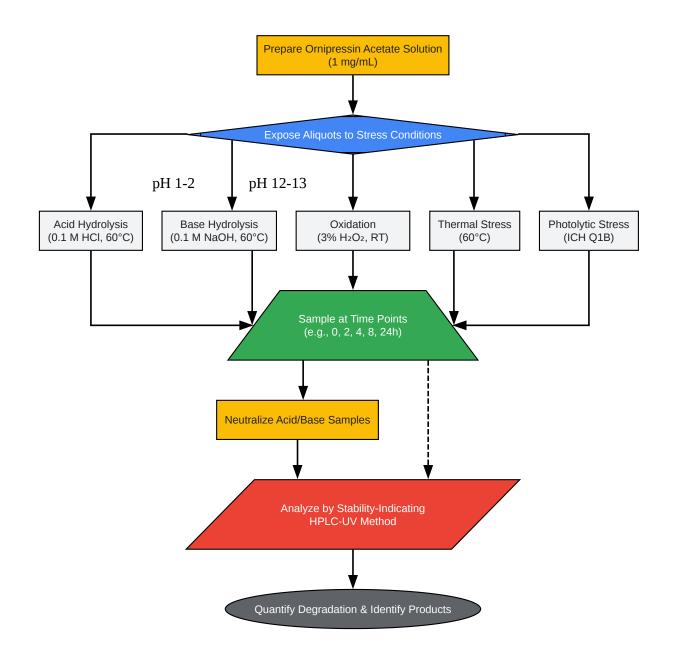
Objective: To evaluate the stability of **ornipressin acetate** under various stress conditions.

Materials:

- Ornipressin acetate solution (e.g., 1 mg/mL in water or a suitable buffer)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Calibrated oven
- Photostability chamber

Experimental Workflow:





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Figure 2. Workflow for a Forced Degradation Study of **Ornipressin Acetate**.

Procedure:



- Prepare a 1 mg/mL solution of **ornipressin acetate** in water or a suitable buffer.
- Distribute the solution into separate, labeled vials for each stress condition.
- Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
- Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
- Thermal Degradation: Incubate a vial of the ornipressin solution at 60°C.
- Photolytic Degradation: Expose a vial of the ornipressin solution to light as per ICH Q1B quidelines.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
- Neutralize the acid and base hydrolysis samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method is suitable for separating **ornipressin acetate** from its potential degradation products.[8]

Table 3: Example HPLC Parameters for **Ornipressin Acetate** Stability Testing



Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient	10-40% B over 30 minutes
Flow Rate	1.0 mL/min
Detection	UV at 214 nm and 280 nm
Injection Volume	20 μL
Column Temperature	40°C

Data Analysis:

- Calculate the percentage of ornipressin remaining at each time point.
- Determine the percentage of each degradation product formed.
- The total peak area should be accounted for (mass balance) to ensure all significant degradation products are detected.

Expected Degradation Pathways

Peptides like ornipressin are susceptible to several degradation pathways:[4][9]

- Oxidation: The tyrosine and cysteine residues are prone to oxidation.
- Deamidation: The asparagine and glutamine residues can undergo deamidation.
- Hydrolysis: Cleavage of the peptide backbone, particularly at acidic or basic pH.
- Disulfide Bond Scrambling/Reduction: The disulfide bridge between the cysteine residues can be disrupted.



Safety Precautions

Ornipressin acetate should be handled with care.[1]

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle the solid powder in a chemical fume hood to avoid inhalation.
- In case of contact with skin or eyes, rinse immediately with plenty of water.
- Consult the Safety Data Sheet (SDS) for complete safety information before use.

By following these guidelines and protocols, researchers can ensure the stability and integrity of **ornipressin acetate**, leading to more accurate and reliable experimental results.

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